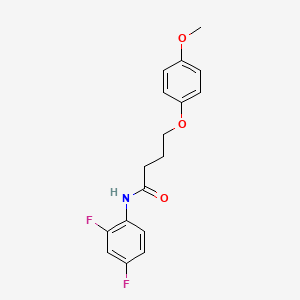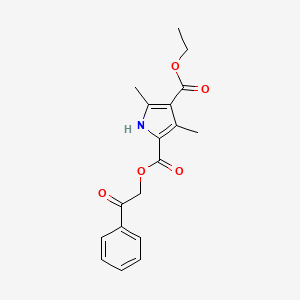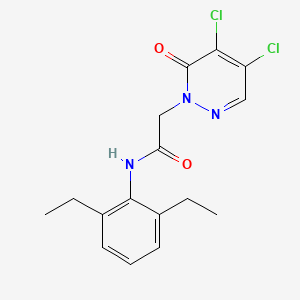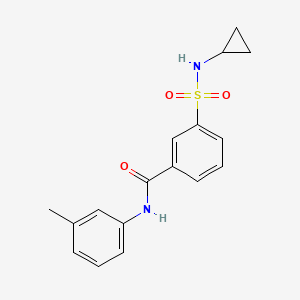
N-(2,4-difluorophenyl)-4-(4-methoxyphenoxy)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-difluorophenyl)-4-(4-methoxyphenoxy)butanamide, also known as DFB, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields. DFB belongs to the class of compounds known as selective estrogen receptor modulators (SERMs), which have been extensively studied for their ability to modulate estrogen receptor activity.
Mécanisme D'action
The mechanism of action of N-(2,4-difluorophenyl)-4-(4-methoxyphenoxy)butanamide is not yet fully understood, but it is believed to act as a selective estrogen receptor modulator (SERM), which means it can selectively activate or inhibit estrogen receptor activity in different tissues. This property makes N-(2,4-difluorophenyl)-4-(4-methoxyphenoxy)butanamide a potentially useful compound in the treatment of estrogen-related diseases, such as breast cancer.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-4-(4-methoxyphenoxy)butanamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of breast cancer cells in vitro, and to induce apoptosis (programmed cell death) in these cells. N-(2,4-difluorophenyl)-4-(4-methoxyphenoxy)butanamide has also been shown to inhibit the growth of tumors in animal models of breast cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2,4-difluorophenyl)-4-(4-methoxyphenoxy)butanamide is its potent anti-tumor activity, which makes it a potentially useful compound in cancer research. However, one limitation of N-(2,4-difluorophenyl)-4-(4-methoxyphenoxy)butanamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments. Additionally, N-(2,4-difluorophenyl)-4-(4-methoxyphenoxy)butanamide has not yet been extensively studied in humans, so its safety and efficacy in humans is not yet fully understood.
Orientations Futures
There are a number of potential future directions for research on N-(2,4-difluorophenyl)-4-(4-methoxyphenoxy)butanamide. One area of interest is the development of more potent and selective SERMs based on the structure of N-(2,4-difluorophenyl)-4-(4-methoxyphenoxy)butanamide. Another potential direction is the investigation of the use of N-(2,4-difluorophenyl)-4-(4-methoxyphenoxy)butanamide in combination with other anti-cancer agents, such as chemotherapy drugs, to enhance their efficacy. Finally, further research is needed to fully understand the safety and efficacy of N-(2,4-difluorophenyl)-4-(4-methoxyphenoxy)butanamide in humans, and to investigate its potential use in the treatment of other types of cancer.
Méthodes De Synthèse
N-(2,4-difluorophenyl)-4-(4-methoxyphenoxy)butanamide can be synthesized using a variety of methods, including the reaction of 2,4-difluoroaniline with 4-methoxyphenol in the presence of a base, followed by reaction with butyric anhydride. The resulting product is then purified using column chromatography to obtain pure N-(2,4-difluorophenyl)-4-(4-methoxyphenoxy)butanamide.
Applications De Recherche Scientifique
N-(2,4-difluorophenyl)-4-(4-methoxyphenoxy)butanamide has been extensively studied for its potential use in various scientific fields. One of the most promising applications of N-(2,4-difluorophenyl)-4-(4-methoxyphenoxy)butanamide is in the field of cancer research. Studies have shown that N-(2,4-difluorophenyl)-4-(4-methoxyphenoxy)butanamide has potent anti-tumor activity in breast cancer cells, and may be useful in the treatment of other types of cancer as well.
Propriétés
IUPAC Name |
N-(2,4-difluorophenyl)-4-(4-methoxyphenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NO3/c1-22-13-5-7-14(8-6-13)23-10-2-3-17(21)20-16-9-4-12(18)11-15(16)19/h4-9,11H,2-3,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RILAGOXCYPHCBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-4-(4-methoxyphenoxy)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-methoxyphenyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B7480403.png)

![3-(1H-indol-3-yl)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]propanamide](/img/structure/B7480408.png)
![[4-(3-Chlorophenyl)piperazin-1-yl]-(furan-3-yl)methanone](/img/structure/B7480410.png)
![2-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7480417.png)



![1-(3,5-Dimethylphenyl)-5-ethylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7480463.png)


![2-(2,5-Dimethylphenyl)-5-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]isoindole-1,3-dione](/img/structure/B7480483.png)
